

# Application Notes and Protocols: The Use of Lansoprazole Sulfide- $^{13}\text{C}_6$ in Pharmacokinetic Studies

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## Compound of Interest

Compound Name: *Lansoprazole Sulfide- $^{13}\text{C}_6$*

Cat. No.: *B15555585*

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## Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] To thoroughly understand its behavior in the body, robust pharmacokinetic (PK) studies are essential. These studies track the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing critical data for determining dosage regimens and assessing potential drug interactions.[3]

A key challenge in pharmacokinetic analysis is the accurate and precise quantification of the drug and its metabolites in complex biological matrices like plasma.[4] The use of a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for achieving reliable bioanalytical data.[5][6] This document provides detailed application notes and protocols for the use of Lansoprazole Sulfide- $^{13}\text{C}_6$  as an internal standard in the pharmacokinetic studies of lansoprazole.

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, CYP2C19 and CYP3A4.[1][7][8] Major metabolic pathways include hydroxylation and oxidation to lansoprazole sulfone and lansoprazole sulfide.[7][9] By using an internal standard that is chemically identical to a major metabolite but with a different mass (due to the  $^{13}\text{C}_6$  labeling),

variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise results.[6][10]

## Data Presentation

**Table 1: Mass Spectrometric Properties of Lansoprazole, Lansoprazole Sulfide, and Lansoprazole Sulfide-<sup>13</sup>C<sub>6</sub>**

Compound	Chemical Formula	Molecular Weight ( g/mol )	Precursor Ion (m/z)	Product Ion (m/z)
Lansoprazole	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	369.36	370.1	252.1
Lansoprazole Sulfide	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> OS	353.37	354.1	286.1
Lansoprazole Sulfide- <sup>13</sup> C <sub>6</sub>	<sup>13</sup> C <sub>6</sub> C <sub>10</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> OS	359.39	360.1	292.1

Note: The precursor and product ions are examples and may be optimized based on the specific mass spectrometer used.

**Table 2: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Chinese Male Subjects (Single 30 mg Oral Dose)[11]**

Parameter	Lansoprazole	5'-hydroxy lansoprazole	Lansoprazole Sulfone
C <sub>max</sub> (ng/mL)	1047 (344)	111.2 (41.8)	66.6 (52.9)
T <sub>max</sub> (h)	2.0 (0.7)	2.1 (0.8)	1.9 (0.8)
AUC <sub>0-24</sub> (ng·h/mL)	3388 (1484)	317.0 (81.2)	231.9 (241.7)
t <sub>1/2</sub> (h)	2.24 (1.43)	2.31 (1.18)	2.52 (1.54)

Data are presented as mean (SD). These values serve as a reference for expected pharmacokinetic profiles.

**Table 3: Linearity and Sensitivity of an LC-MS/MS Method for Lansoprazole and its Metabolites[12]**

Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r)	Lower Limit of Quantification (LLOQ) (ng/mL)
Lansoprazole	10 - 4000	> 0.999	2.0
5'-hydroxy lansoprazole	5.0 - 400	> 0.999	2.0
Lansoprazole Sulfone	1.0 - 400	> 0.999	0.5

This table demonstrates the typical performance of a validated LC-MS/MS method for the analysis of lansoprazole and its metabolites.

## Experimental Protocols

### Protocol 1: Quantification of Lansoprazole in Human Plasma using LC-MS/MS with Lansoprazole Sulfide-<sup>13</sup>C<sub>6</sub> as an Internal Standard

Objective: To determine the concentration of lansoprazole in human plasma samples for pharmacokinetic analysis.

Materials and Reagents:

- Lansoprazole reference standard (≥98% purity)
- Lansoprazole Sulfide-<sup>13</sup>C<sub>6</sub> (isotopic purity ≥99%)
- HPLC grade methanol and acetonitrile
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

- Human plasma (with K<sub>2</sub>-EDTA as anticoagulant)

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 μm)

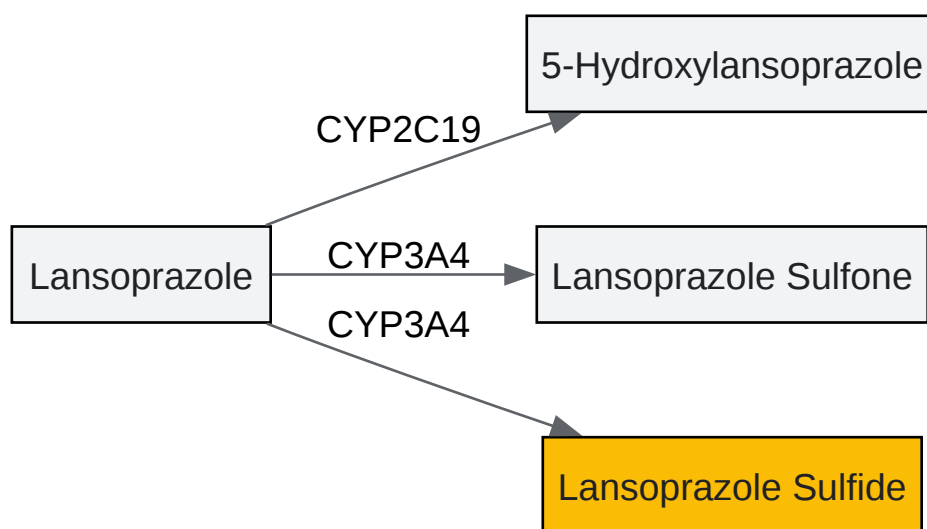
#### Procedure:

- Preparation of Standard and Internal Standard Solutions:
  - Prepare a stock solution of Lansoprazole (1 mg/mL) in methanol.
  - Prepare a stock solution of Lansoprazole Sulfide-<sup>13</sup>C<sub>6</sub> (1 mg/mL) in methanol.
  - Prepare working standard solutions of Lansoprazole by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
  - Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the Lansoprazole Sulfide-<sup>13</sup>C<sub>6</sub> stock solution with 50:50 (v/v) methanol:water.
- Sample Preparation (Protein Precipitation):[\[5\]](#)[\[11\]](#)
  - Thaw plasma samples (calibrators, quality controls, and unknown study samples) to room temperature and vortex to ensure homogeneity.
  - To 100 μL of plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution (100 ng/mL Lansoprazole Sulfide-<sup>13</sup>C<sub>6</sub>).
  - Vortex for 10 seconds.
  - Add 400 μL of ice-cold acetonitrile to precipitate plasma proteins.
  - Vortex vigorously for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC Conditions:
    - Column: C18 reversed-phase column
    - Mobile Phase A: 0.1% formic acid in water
    - Mobile Phase B: 0.1% formic acid in acetonitrile
    - Flow Rate: 0.4 mL/min
    - Injection Volume: 5 µL
    - Gradient: A suitable gradient to separate lansoprazole from endogenous plasma components.
  - MS/MS Conditions:
    - Ionization Mode: Positive Electrospray Ionization (ESI+)
    - Detection Mode: Multiple Reaction Monitoring (MRM)
    - Monitor the transitions for lansoprazole and lansoprazole sulfide-<sup>13</sup>C<sub>6</sub> as indicated in Table 1.
- Data Analysis:

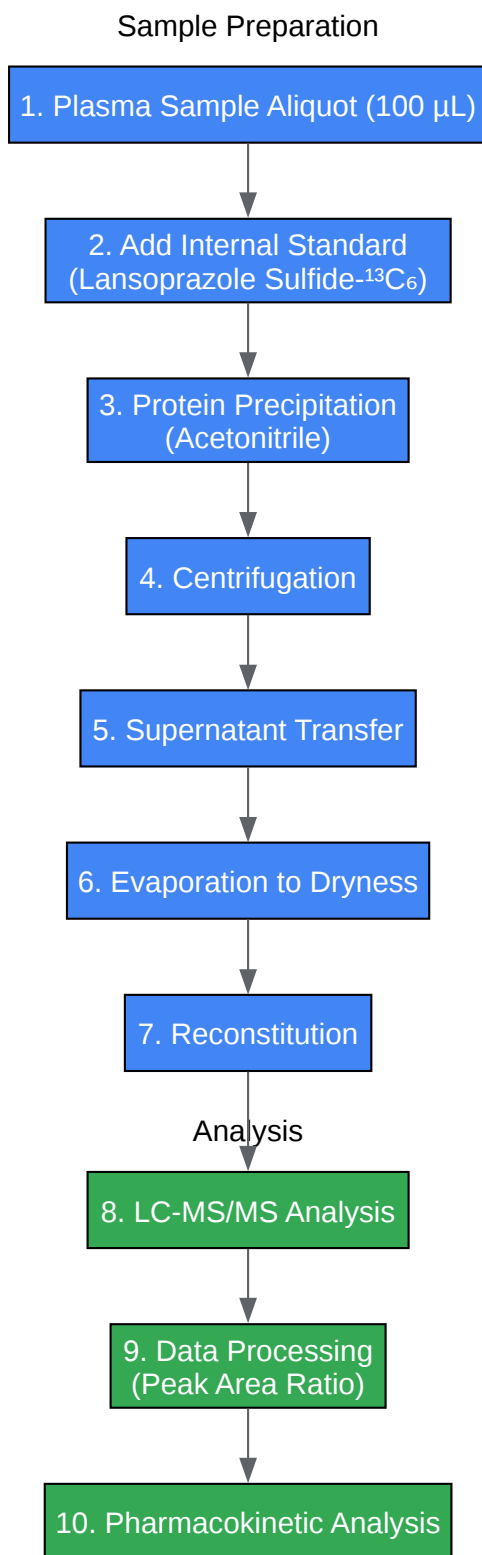
- Integrate the peak areas for both lansoprazole and the internal standard, Lansoprazole Sulfide- $^{13}\text{C}_6$ .
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of lansoprazole in the unknown samples by interpolation from the calibration curve.
- Use the concentration-time data to calculate pharmacokinetic parameters ( $C_{\text{max}}$ ,  $T_{\text{max}}$ , AUC, etc.) using appropriate software.

## Visualizations



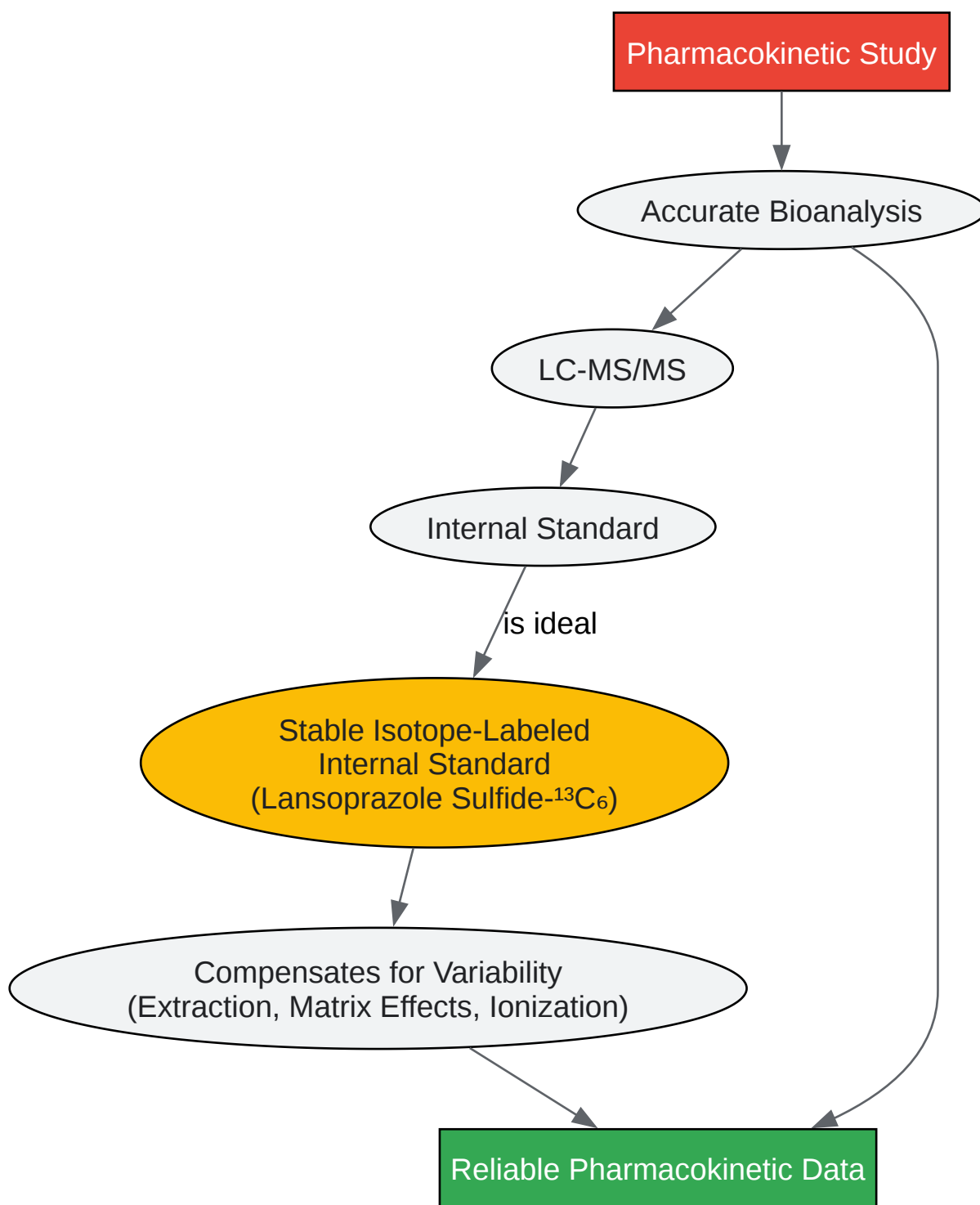
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Caption: Metabolic pathway of Lansoprazole.



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Caption: Experimental workflow for pharmacokinetic analysis.



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Caption: Rationale for using a SIL internal standard.



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